2,3-dimethyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2,3-dimethyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-8-9(2)25-15-20-7-12(14(24)22(8)15)13(23)21-11-5-3-10(4-6-11)16(17,18)19/h3-7H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCERSXXNIKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dimethyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole and pyrimidine framework, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 401.8 g/mol. Its unique trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This action is crucial in cancer therapy as it can lead to apoptosis in rapidly dividing cells .
- Case Study : A study evaluating the cytotoxic effects on HepG-2 liver carcinoma cells demonstrated that similar thiazole derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
Thiazole and pyrimidine derivatives are also known for their antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial efficacy:
- In Vitro Studies : Compounds with structural similarities have been tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against pathogens such as E. coli and S. aureus .
Anticonvulsant Activity
Some thiazole derivatives have been investigated for anticonvulsant properties:
- Research Findings : Compounds exhibiting structural similarities to the target compound were evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Certain derivatives showed a marked reduction in seizure duration .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Substituents : The presence of trifluoromethyl groups has been correlated with enhanced lipophilicity and biological activity.
- Positioning of Functional Groups : Variations in the position of methyl and carboxamide groups significantly affect potency. For example, modifications at the 6-position of the pyrimidine ring often lead to increased anticancer activity .
Data Tables
Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. A study evaluating a series of thiazolo[3,2-a]pyrimidin-5-ones demonstrated that derivatives of this compound exhibited significant antibacterial activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Table 1: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 mg/mL |
| Compound B | Escherichia coli | 12.5 mg/mL |
| Compound C | Pseudomonas aeruginosa | 25 mg/mL |
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazolo[4,5-d]pyrimidine derivatives, including the target compound. In vitro evaluations against various cancer cell lines (e.g., MCF-7, DU145) revealed that some derivatives exhibited significant antiproliferative activity. Notably, one derivative was selected by the National Cancer Institute for further testing due to its potency against multiple cancer types .
Table 2: Anticancer Activity Evaluation
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 15 |
| Compound E | DU145 | 20 |
| Compound F | A375 | 10 |
Structural Characterization
The structural elucidation of the compound has been achieved through various spectroscopic techniques:
- NMR Spectroscopy : Utilized for confirming the molecular structure and purity.
- X-ray Crystallography : Provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice .
Table 3: Spectroscopic Data Summary
| Technique | Key Findings |
|---|---|
| NMR | Chemical shifts corresponding to protons near electronegative groups were observed. |
| X-ray Crystallography | Confirmed the anticipated molecular conformation with specific bond angles and distances. |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound increases resistance to oxidative metabolism compared to methoxy (MeO) or bromine (Br) substituents .
- Steric Effects : 2,3-Dimethyl groups in the target compound induce ring puckering (flattened boat conformation), as seen in analogs with bulky substituents .
- Hydrogen Bonding : The 5-oxo group forms bifurcated C–H···O interactions in crystal structures, similar to ethyl carboxylate derivatives .
Pharmacological Potential
- Cholinesterase Inhibition : Compounds with carboxamide groups (e.g., N-phenyl derivatives) show affinity for acetylcholinesterase, a target in Alzheimer’s disease .
- Anticancer Activity : Ethyl carboxylate derivatives (e.g., ) exhibit cytotoxicity via intercalation or kinase inhibition .
- Solubility and Bioavailability : Fluorine-containing analogs (e.g., ) demonstrate improved blood-brain barrier penetration compared to brominated derivatives .
Crystallographic and Physicochemical Properties
Analysis:
- Hydrogen bonding patterns are critical for solubility; the carboxamide group enhances intermolecular interactions compared to ester derivatives .
Q & A
Basic: What synthetic methodologies are recommended for preparing this thiazolo-pyrimidine derivative, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives (e.g., 4-trifluoromethylaniline) and thiazolo-pyrimidine precursors. Key steps include:
- Condensation reactions under reflux using acetic acid or DMF as solvents .
- Cyclization facilitated by catalysts like sodium acetate or acetic anhydride at elevated temperatures (80–100°C) .
- Coupling reactions to introduce the carboxamide group, often requiring carbodiimide-based coupling agents .
Optimization involves adjusting solvent polarity (e.g., toluene for sterically hindered reactions) and catalyst loading. Monitoring via TLC or HPLC ensures intermediate purity .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry, particularly for fused heterocyclic systems .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at C2/C3, trifluoromethylphenyl moiety) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Basic: How can researchers preliminarily assess the compound’s biological activity?
Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .
- Cytotoxicity profiling : Employ MTT assays on cell lines (e.g., HeLa, HEK293) at concentrations ranging 1–100 µM .
- Solubility testing : Use PBS or DMSO solutions to determine bioavailability thresholds .
Advanced: How can discrepancies in synthetic yields reported across studies be addressed?
Answer:
Yield variations often arise from:
- Catalyst choice : Palladium catalysts (e.g., Pd/C) may improve coupling efficiency compared to copper-based systems .
- Side reactions : Competing pathways (e.g., hydrolysis of the trifluoromethyl group) can be suppressed by inert atmospheres (N) and anhydrous solvents .
- Purification methods : Gradient column chromatography (silica gel, hexane/EtOAc) enhances recovery of pure product .
Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .
Advanced: What computational strategies predict binding interactions with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions, focusing on hydrogen bonding with the carboxamide group and π-π stacking with the trifluoromethylphenyl ring .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific sites (e.g., C5-oxo group) .
- MD simulations : Track stability of protein-ligand complexes over 100-ns trajectories to validate docking results .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH stability : Degradation studies (HPLC monitoring) show instability in acidic conditions (pH < 3), necessitating buffered solutions (pH 7.4) for biological assays .
- Thermal stability : TGA/DSC analyses reveal decomposition above 200°C, indicating suitability for room-temperature storage .
- Light sensitivity : UV-Vis spectroscopy confirms photodegradation; experiments should use amber glassware .
Advanced: How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life and metabolite formation (LC-MS/MS) to address bioavailability gaps .
- Dose adjustment : Scale in vitro IC values using allometric modeling for murine studies .
- Target engagement assays : Use CRISPR-edited cell lines to validate specificity in vivo .
Advanced: What strategies mitigate side reactions during functionalization of the thiazolo-pyrimidine core?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., C5-oxo with trimethylsilyl chloride) during alkylation .
- Regioselective catalysts : Employ Lewis acids (e.g., ZnCl) to direct electrophilic substitution at C6 .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation during cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
